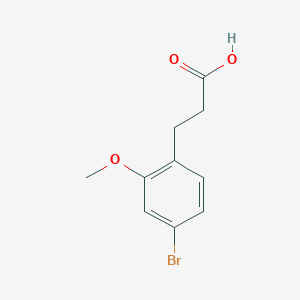

3-(4-Bromo-2-methoxyphenyl)propanoic acid

Description

Properties

IUPAC Name |

3-(4-bromo-2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPNXHOUQPFBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261675-06-2 | |

| Record name | 3-(4-bromo-2-methoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(4-Bromo-2-methoxyphenyl)propanoic acid

Abstract: This technical guide provides a comprehensive analysis of the core physical and spectroscopic properties of 3-(4-Bromo-2-methoxyphenyl)propanoic acid. In the absence of extensive, publicly available experimental data for this specific molecule, this document leverages a predictive approach grounded in the established principles of physical organic chemistry. By synthesizing data from key structural analogs, namely 3-(4-bromophenyl)propanoic acid and 3-(4-methoxyphenyl)propanoic acid, we present a robust, theory-backed profile to guide researchers in drug development and chemical synthesis. The guide includes predicted physicochemical constants, a detailed interpretation of expected spectroscopic signatures, and standardized protocols for experimental verification.

Introduction and Strategic Rationale

3-(4-Bromo-2-methoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid with potential applications as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid functional group, a bromine atom, and a methoxy group, offers multiple points for synthetic modification and presents a unique combination of electronic and steric properties. The bromine atom can serve as a handle for cross-coupling reactions, while the methoxy group and the propanoic acid chain influence the molecule's conformation, polarity, and binding interactions.

Understanding the fundamental physical properties of a compound is a prerequisite for its successful application. Properties such as melting point, solubility, and acidity (pKa) are critical determinants of reaction conditions, purification strategies, formulation development, and pharmacokinetic behavior.

Causality of the Analog-Based Approach: Direct experimental data for 3-(4-Bromo-2-methoxyphenyl)propanoic acid is not extensively documented in readily accessible chemical databases. Therefore, this guide employs a first-principles, analog-based methodology. We will analyze the experimentally verified properties of two closely related compounds:

-

Analog A: 3-(4-bromophenyl)propanoic acid: This analog allows us to understand the influence of the heavy bromine atom on properties like melting point and the electronic effect on acidity.

-

Analog B: 3-(4-methoxyphenyl)propanoic acid: This analog provides insight into the contribution of the methoxy group and the overall molecular framework.

By dissecting the individual contributions of these substituents, we can construct a reliable, predictive model for the target compound, providing researchers with a strong foundation for their experimental work.

Predicted Physicochemical Properties

The introduction of both a methoxy group at the ortho position and a bromine atom at the para position relative to the propanoic acid side chain creates a distinct electronic and steric environment. The following table summarizes the predicted properties for 3-(4-Bromo-2-methoxyphenyl)propanoic acid, with detailed justifications provided below.

| Property | Predicted Value / Description | Rationale based on Structural Analogs |

| Molecular Formula | C₁₀H₁₁BrO₃ | - |

| Molecular Weight | 275.10 g/mol | - |

| Appearance | White to off-white crystalline solid | Typical for small aromatic carboxylic acids. |

| Melting Point | ~140-150 °C | Higher than Analog B (98-100°C) due to the heavy bromine atom increasing intermolecular forces. Likely higher than Analog A (133-136°C) due to the additional polar methoxy group potentially enhancing crystal lattice energy. |

| Boiling Point | > 250 °C (at reduced pressure) | Will be significantly higher than analogs due to increased molecular weight and polarity. Analog A boils at 250°C/30mmHg.[1][2] |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, acetone, and DMSO. | The carboxylic acid group confers slight aqueous solubility, but this is counteracted by the hydrophobic benzene ring and bromine atom. Analog A is soluble in methanol[2], and Analog B is soluble in organic solvents.[3] |

| pKa | ~4.4 - 4.6 | The electron-withdrawing inductive effect of bromine (para) and the methoxy group (ortho) will increase acidity relative to unsubstituted phenylpropanoic acid. This is expected to be slightly stronger (lower pKa) than Analog B (pKa ≈ 4.69)[4] and similar to the predicted pKa of Analog A (≈ 4.60).[1][2] |

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural verification. The predicted spectra for 3-(4-Bromo-2-methoxyphenyl)propanoic acid are as follows:

¹H NMR Spectroscopy

-

Aromatic Protons (δ 6.9 - 7.5 ppm): The three protons on the benzene ring will form a complex splitting pattern.

-

The proton at C6 (ortho to the propanoic acid chain) will likely appear as a doublet.

-

The proton at C5 (ortho to bromine) will likely appear as a doublet of doublets.

-

The proton at C3 (between the methoxy and propanoic acid groups) will likely be a doublet.

-

-

Aliphatic Protons (δ 2.6 - 3.0 ppm): The two methylene groups (-CH₂CH₂COOH) will appear as two distinct triplets, integrating to 2H each. The CH₂ group adjacent to the aromatic ring will be slightly more downfield than the CH₂ adjacent to the carbonyl group.

-

Methoxy Protons (δ ~3.8 ppm): A sharp singlet integrating to 3H.

-

Carboxylic Acid Proton (δ 10 - 12 ppm): A broad singlet, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): δ ~178-180 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the range of δ 110-160 ppm. The carbon attached to the methoxy group (C2) will be significantly downfield (~158 ppm), while the carbon attached to the bromine (C4) will be shifted upfield relative to benzene (~115-120 ppm).

-

Aliphatic Carbons (-CH₂CH₂-): Two signals expected around δ 30-40 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

-

C-H Stretch (Aromatic & Aliphatic): Signals around 2850-3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=C Stretch (Aromatic): Medium intensity peaks around 1600 cm⁻¹ and 1475 cm⁻¹.

-

C-O Stretch (Ether & Acid): Strong bands in the 1100-1300 cm⁻¹ region.

-

C-Br Stretch: A weak to medium band in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (Electron Ionization)

-

Molecular Ion (M⁺): A prominent peak will be observed. Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion will appear as a characteristic doublet of peaks of nearly equal intensity at m/z 274 and 276.

-

Key Fragmentation Pathways:

-

Loss of the carboxyl group (-COOH): A significant fragment at [M-45]⁺.

-

Loss of the propanoic acid chain: A fragment corresponding to the bromomethoxybenzyl cation.

-

McLafferty Rearrangement: If sterically feasible, this could lead to the elimination of propene and the formation of a radical cation of 4-bromo-2-methoxybenzoic acid.

-

The diagram below illustrates the primary predicted fragmentation pattern.

Caption: Predicted EI-MS fragmentation of the target molecule.

Experimental Verification Protocols

To validate the predicted properties, the following standard laboratory procedures are recommended. These protocols are designed to be self-validating and are based on established, authoritative methodologies.

Melting Point Determination

Principle: The melting point is a precise physical constant for a pure crystalline solid. This protocol uses a digital melting point apparatus for accurate determination.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Measurement:

-

Use a rapid heating rate (10-20 °C/min) for a coarse measurement to identify the approximate melting range.

-

For an accurate measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A narrow range (< 2 °C) indicates high purity.

Solubility Profile Determination (Shake-Flask Method)

Principle: This widely used method (OECD Guideline 105) determines the saturation solubility of a compound in a given solvent by establishing equilibrium.

Methodology:

-

System Setup: In a series of glass vials, add an excess amount of the compound to a known volume of the solvent (e.g., water, methanol, acetone).

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the phases to separate. If necessary, centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully extract an aliquot of the clear, supernatant liquid. Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, using a pre-established calibration curve.

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

pKa Determination via Potentiometric Titration

Principle: The pKa is determined by monitoring the pH of a solution of the weak acid as it is neutralized by a strong base. The pKa corresponds to the pH at the half-equivalence point.

The workflow for this protocol is visualized below.

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

This technical guide presents a scientifically grounded, predictive profile of the physical properties of 3-(4-Bromo-2-methoxyphenyl)propanoic acid. By leveraging experimental data from key structural analogs, we have established a reliable set of expectations for its melting point, solubility, pKa, and spectroscopic characteristics. The detailed experimental protocols provided offer a clear pathway for researchers to validate these predictions and generate empirical data. This document serves as a critical starting point for any scientist or drug development professional intending to work with this promising chemical entity, enabling more efficient experimental design and accelerating the research and development process.

References

-

PubChem. (n.d.). 3-(4-Bromophenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-(4-bromophenyl)propanoic acid. Retrieved from [Link]

-

Todorova, N., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2021(4), M1293. Retrieved from [Link]

-

PubChem. (n.d.). CID 161425776. National Center for Biotechnology Information. Retrieved from [Link]

-

AnyGenes. (n.d.). (S)-2-Amino-3-(4-bromophenyl)propanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. National Institute of Standards and Technology. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(4-Bromo-2-methoxyphenyl)propanoic acid

This guide provides an in-depth analysis of the spectroscopic data expected for the compound 3-(4-Bromo-2-methoxyphenyl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established principles of spectroscopic interpretation to serve as a robust reference for the characterization of this and structurally related molecules.

Introduction

3-(4-Bromo-2-methoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom and a methoxy group on the phenyl ring, presents a unique electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is crucial for confirming the identity, purity, and structure of the molecule in research and development settings. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the structure of 3-(4-Bromo-2-methoxyphenyl)propanoic acid with atom numbering that will be referenced throughout this guide.

Caption: Molecular structure of 3-(4-Bromo-2-methoxyphenyl)propanoic acid.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 3-(4-Bromo-2-methoxyphenyl)propanoic acid, the ¹H NMR spectrum can be divided into the aromatic region and the aliphatic region.

Expected ¹H NMR Data

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~7.3 | d | ~2.0 | 1H |

| H-5 | ~7.1 | dd | ~8.5, 2.0 | 1H |

| H-6 | ~6.8 | d | ~8.5 | 1H |

| -OCH₃ | ~3.8 | s | - | 3H |

| -CH₂- (alpha to ring) | ~2.9 | t | ~7.5 | 2H |

| -CH₂- (alpha to COOH) | ~2.6 | t | ~7.5 | 2H |

| -COOH | >10 | br s | - | 1H |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (6.5-7.5 ppm): The three protons on the phenyl ring will exhibit distinct signals due to their substitution pattern. The proton at the C3 position (H-3) is expected to be a doublet due to coupling with H-5. The proton at C5 (H-5) will appear as a doublet of doublets, coupling to both H-3 and H-6. The proton at C6 (H-6) will be a doublet from coupling with H-5.

-

Methoxy Group (~3.8 ppm): The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet as they have no adjacent protons to couple with.

-

Propanoic Acid Chain (2.5-3.0 ppm): The two methylene groups (-CH₂-) of the propanoic acid chain will appear as two distinct triplets. The methylene group attached to the aromatic ring will be slightly downfield compared to the one adjacent to the carboxyl group.

-

Carboxylic Acid Proton (>10 ppm): The acidic proton of the carboxyl group (-COOH) is typically observed as a broad singlet at a very downfield chemical shift and can be concentration-dependent.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(4-Bromo-2-methoxyphenyl)propanoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Data

| Carbon(s) | Expected Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~178 |

| C-O (Aromatic) | ~156 |

| C-Br (Aromatic) | ~112 |

| Aromatic CH | ~110-135 |

| Aromatic Quaternary | ~125-140 |

| -OCH₃ | ~56 |

| -CH₂- (alpha to COOH) | ~35 |

| -CH₂- (alpha to ring) | ~25 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (~178 ppm): The carbon of the carboxylic acid group is the most deshielded and will appear at the downfield end of the spectrum.

-

Aromatic Carbons (110-160 ppm): The six carbons of the phenyl ring will show distinct signals. The carbon attached to the methoxy group will be the most downfield among the aromatic carbons, while the carbon attached to the bromine will be significantly shielded.

-

Aliphatic Carbons (25-60 ppm): The methoxy carbon will appear around 56 ppm. The two methylene carbons of the propanoic acid chain will be found in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, but typically requires a larger number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching | 3300-2500 | Broad, Strong |

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Aliphatic C-H | Stretching | 3000-2850 | Medium |

| Carboxylic Acid C=O | Stretching | 1725-1700 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium |

| C-O | Stretching | 1320-1210 | Strong |

| C-Br | Stretching | 680-515 | Medium-Strong |

Interpretation of the IR Spectrum

-

O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption in this region is characteristic of the hydrogen-bonded O-H group of a carboxylic acid.[1][2][3]

-

C=O Stretch (1725-1700 cm⁻¹): A strong, sharp absorption band in this region is indicative of the carbonyl group of the carboxylic acid.[1][4]

-

C-O Stretch (1320-1210 cm⁻¹): A strong band in this region corresponds to the C-O stretching of the carboxylic acid and the aryl ether.[1]

-

C-Br Stretch (680-515 cm⁻¹): The presence of a carbon-bromine bond will give rise to a medium to strong absorption in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The final spectrum is an average of multiple scans.

Caption: General workflow for FTIR-ATR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

Expected Mass Spectrometry Data

-

Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of approximately equal intensity, separated by 2 m/z units.[5][6][7]

-

Predicted m/z values:

-

Key Fragmentation Patterns: Common fragmentation pathways for phenylpropanoic acids include cleavage of the bond between the alpha and beta carbons of the propanoic acid chain and loss of the carboxylic acid group. The presence of the bromine and methoxy groups will influence the fragmentation pattern.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is commonly used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and data is collected in either positive or negative ion mode.

Conclusion

The spectroscopic characterization of 3-(4-Bromo-2-methoxyphenyl)propanoic acid relies on a combination of NMR, IR, and Mass Spectrometry. Each technique provides complementary information that, when taken together, allows for the unambiguous identification and structural elucidation of the molecule. The key features to look for are the characteristic substitution pattern in the aromatic region of the NMR spectra, the broad O-H and strong C=O stretching bands in the IR spectrum, and the distinctive isotopic pattern of bromine in the mass spectrum. This guide provides a comprehensive overview of the expected data and serves as a valuable resource for researchers working with this and similar compounds.

References

- BenchChem. (2025).

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for (S)-(+)-2-Phenylpropionic Acid as a Chiral Derivatizing Agent for NMR Analysis. BenchChem.

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

UPB Scientific Bulletin. (n.d.). C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]

-

NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

-

ResearchGate. (2025). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0184970). Retrieved from [Link]

-

NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-bromo-2-methoxyphenyl)propanoic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]

-

NIST. (n.d.). 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0108844). Retrieved from [Link]

-

Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. echemi.com [echemi.com]

- 4. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. PubChemLite - 3-(4-bromo-2-methoxyphenyl)propanoic acid (C10H11BrO3) [pubchemlite.lcsb.uni.lu]

Solubility of 3-(4-Bromo-2-methoxyphenyl)propanoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(4-Bromo-2-methoxyphenyl)propanoic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(4-Bromo-2-methoxyphenyl)propanoic acid, a compound of interest in pharmaceutical and chemical research. The document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. It explores the physicochemical properties of the molecule, detailing how its distinct functional groups—a carboxylic acid, a methoxy group, and a bromine atom on a phenyl ring—govern its interactions with various classes of organic solvents. A detailed, self-validating experimental protocol for quantitative solubility assessment is provided, accompanied by graphical workflows. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility for applications in synthesis, purification, formulation, and analysis.

Introduction: The Critical Role of Solubility

The compound 3-(4-Bromo-2-methoxyphenyl)propanoic acid is a substituted phenylpropanoic acid derivative.[1][2] Molecules of this class are significant building blocks in medicinal chemistry and materials science. Understanding the solubility of such a compound is not merely an academic exercise; it is a cornerstone of its practical application. Solubility data dictates the choice of solvents for chemical reactions, governs the efficiency of crystallization and purification processes, and is a critical parameter in the formulation of active pharmaceutical ingredients (APIs).[3]

This guide provides a foundational understanding of the factors influencing the solubility of 3-(4-Bromo-2-methoxyphenyl)propanoic acid and equips the researcher with the necessary protocols to determine it accurately.

Physicochemical Profile of the Solute

The solubility behavior of a compound is a direct consequence of its molecular structure. The key physicochemical properties of 3-(4-Bromo-2-methoxyphenyl)propanoic acid are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |

| Molecular Weight | 259.10 g/mol | [2] |

| Predicted XlogP | 2.3 | [1] |

| Appearance | Solid (predicted) | [4] |

| Key Functional Groups | Carboxylic Acid, Methoxy Ether, Bromo-Aryl |

The molecule's structure presents a study in contrasting functionalities:

-

Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of solubility in polar, protic solvents.[5][6][7]

-

Bromophenyl Group: The benzene ring substituted with bromine is largely nonpolar and hydrophobic. The bromine atom itself increases the molecular weight and polarizability, influencing van der Waals interactions.[8][9]

-

Methoxy Group (-OCH₃): Located on the aromatic ring, the methoxy group is a polar aprotic feature. The oxygen atom can act as a hydrogen bond acceptor.[10][11] On an aromatic system, it is considered to have minimal impact on lipophilicity.[12][13]

The interplay between the hydrophilic carboxylic acid and the more lipophilic bromophenyl ring defines the molecule's overall solubility profile.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means that solutes dissolve best in solvents that have similar intermolecular forces.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong solubility is expected due to the powerful hydrogen bonding interactions with the solute's carboxylic acid group.[5][7]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents have dipole moments and can act as hydrogen bond acceptors but lack donor capabilities. The carboxylic acid's hydrogen can still bond with the solvent's acceptor sites (like the oxygen in acetone or DMSO). The methoxy group's oxygen can also participate.[10] Therefore, good solubility is anticipated.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The large, nonpolar bromophenyl portion of the solute will interact favorably with these solvents, but the highly polar carboxylic acid group will not.[6] Carboxylic acids often form hydrogen-bonded dimers in nonpolar environments, which can limit solubility.[5] Consequently, solubility is expected to be low.

Expected Solubility Profile

Based on the theoretical principles discussed, the following table summarizes the expected qualitative solubility of 3-(4-Bromo-2-methoxyphenyl)propanoic acid in a range of common laboratory solvents at ambient temperature.

Table 2: Predicted Qualitative Solubility

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding with the carboxylic acid group. |

| Polar Aprotic | DMSO, DMF, Acetone | High to Medium | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Ethers | Diethyl Ether, THF | Medium to Low | Moderate polarity; can accept hydrogen bonds but offers limited interaction for the polar group. |

| Halogenated | Dichloromethane (DCM), Chloroform | Medium to Low | Weak hydrogen bond acceptance and ability to dissolve moderately polar compounds. |

| Aromatic | Toluene | Low | Primarily nonpolar interactions, unfavorable for the carboxylic acid group. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble to Very Low | Mismatch in polarity; weak van der Waals forces cannot overcome the solute's intermolecular forces. |

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step methodology for the quantitative determination of solubility. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

Analytical balance (± 0.1 mg precision)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Magnetic stir plate and stir bars

-

Thermostatically controlled water bath or heating block

-

Calibrated pipettes or burettes

-

Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility testing procedure.

Caption: Experimental workflow for determining thermodynamic solubility.

Step-by-Step Procedure

This protocol aims to determine the thermodynamic (equilibrium) solubility.

-

Preparation: Accurately weigh a surplus amount of 3-(4-Bromo-2-methoxyphenyl)propanoic acid (e.g., 50-100 mg) into a glass vial. The exact mass should be recorded.

-

Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Seal the vial tightly and place it on a magnetic stir plate or in a shaker bath. Allow the suspension to equilibrate at a constant, controlled temperature (e.g., 25 °C) for a sufficient period, typically 24-48 hours, to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to stand undisturbed for several hours so that the excess, undissolved solid can settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom.

-

Filtration: Attach a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) to the syringe and dispense the clear, saturated solution into a clean, tared vial for analysis. This step is critical to remove any microscopic solid particles.[14]

-

Quantification:

-

Gravimetric Method: If the solvent is volatile, a known volume of the filtrate can be evaporated to dryness and the mass of the remaining solid residue can be measured.

-

Spectroscopic/Chromatographic Method (Preferred): Dilute the saturated solution with a known volume of solvent. Analyze the concentration of the diluted sample using a pre-calibrated analytical method such as HPLC or UV-Vis spectroscopy. This is generally more accurate.[15]

-

-

Calculation: Calculate the solubility using the determined concentration and any dilution factors. Express the final result in appropriate units, such as mg/mL, g/L, or mol/L.

Discussion: Interpreting Solubility through Molecular Interactions

The solubility of 3-(4-Bromo-2-methoxyphenyl)propanoic acid is a direct result of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. A favorable (negative) Gibbs free energy of mixing leads to dissolution.

The diagram below illustrates the key potential interactions between the solute and two different types of solvents.

Caption: Key intermolecular forces driving solubility.

-

In Polar Protic Solvents: The dominant interaction is the strong hydrogen bonding between the solvent and the solute's carboxylic acid group.[5][6] This powerful interaction easily overcomes the solute's crystal lattice energy, leading to high solubility.

-

In Polar Aprotic Solvents: While the solvent cannot donate a hydrogen bond, its polar nature and ability to accept a hydrogen bond from the carboxylic acid are sufficient for significant dissolution.

-

In Nonpolar Solvents: The energy gained from weak van der Waals interactions between the solvent and the bromophenyl ring is insufficient to break apart both the solvent-solvent interactions and the strong hydrogen bonds holding the solute molecules together in their crystal lattice.[16][17] This energetic unfavorability results in poor solubility.

Conclusion

The solubility of 3-(4-Bromo-2-methoxyphenyl)propanoic acid is governed by the strong polar nature of its carboxylic acid function, which is partially counterbalanced by the larger, hydrophobic bromophenyl moiety. It is predicted to be highly soluble in polar protic solvents like alcohols, moderately to highly soluble in polar aprotic solvents like DMSO and acetone, and poorly soluble in nonpolar solvents such as hexane. The provided experimental protocol offers a reliable framework for obtaining precise quantitative data, which is indispensable for the effective use of this compound in research and development.

References

- CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids.

- UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

- Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids.

- OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation).

- ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF.

- Taylor & Francis Online. (n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding.

- BenchChem. (2025). The Methoxy Group: A Structural and Functional Analysis for Drug Discovery.

- ResearchGate. (n.d.). Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons | Request PDF.

- Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents.

- NICEATM-ECVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Unknown. (2016). Procedure for solubility testing of NM suspension.

- National Institutes of Health. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- PubChemLite. (n.d.). 3-(4-bromo-2-methoxyphenyl)propanoic acid (C10H11BrO3).

- PubMed. (2024). The role of the methoxy group in approved drugs.

- Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3-(4-Bromo-2-methoxyphenyl)propanoic acid.

- Solubility of Things. (n.d.). Bromine.

- Sigma-Aldrich. (n.d.). 3-(4-Bromo-3-methoxyphenyl)propanoic acid.

- Chemistry LibreTexts. (2023). Lattice Energy.

- Chemistry LibreTexts. (2023). 21.5: Lattice Energies of Crystals.

Sources

- 1. PubChemLite - 3-(4-bromo-2-methoxyphenyl)propanoic acid (C10H11BrO3) [pubchemlite.lcsb.uni.lu]

- 2. 3-(4-Bromo-2-methoxyphenyl)propanoic acid - CAS:1261675-06-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(4-Bromo-3-methoxyphenyl)propanoic acid | 1261472-43-8 [sigmaaldrich.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. materialneutral.info [materialneutral.info]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

Purity and characterization of 3-(4-Bromo-2-methoxyphenyl)propanoic acid

An In-depth Technical Guide to the Purity and Characterization of 3-(4-Bromo-2-methoxyphenyl)propanoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for establishing the purity and confirming the chemical identity of 3-(4-Bromo-2-methoxyphenyl)propanoic acid (C₁₀H₁₁BrO₃). The methodologies detailed herein are grounded in fundamental analytical principles and are designed to provide a self-validating system for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible analytical workflow.

Introduction and Significance

3-(4-Bromo-2-methoxyphenyl)propanoic acid is a substituted phenylpropanoic acid. This class of compounds serves as crucial building blocks in medicinal chemistry and materials science. The precise substitution pattern on the phenyl ring—a bromine atom and a methoxy group—offers distinct electronic and steric properties that can be leveraged in the synthesis of more complex molecules. The bromine atom, for instance, is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck), while the methoxy and propanoic acid moieties can influence solubility, binding affinity, and metabolic stability of derivative compounds.

Given its role as a synthetic intermediate, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. Impurities, whether starting materials, by-products, or isomers, can have profound, often detrimental, effects on downstream reactions and the biological activity of the final products. This guide establishes a multi-technique approach to mitigate these risks.

Purification: From Crude Solid to Analytical Grade Material

For solid organic compounds like 3-(4-Bromo-2-methoxyphenyl)propanoic acid, recrystallization is the most effective and common method for purification. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.

Rationale for Solvent Selection

The ideal recrystallization solvent should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound completely at or near its boiling point.

-

Dissolve impurities well at room temperature or not at all at high temperatures.

-

Be chemically inert to the compound.

-

Be sufficiently volatile to be easily removed from the purified crystals.

Given the structure—a polar carboxylic acid group and a less polar bromo-methoxy-phenyl ring—a solvent of intermediate polarity or a binary solvent mixture is often optimal. Solvents like toluene, xylene, or a mixture of ethanol and water are excellent starting points.[1]

Experimental Protocol: Recrystallization

-

Solubilization: In an Erlenmeyer flask, add the crude 3-(4-Bromo-2-methoxyphenyl)propanoic acid. Add a minimal amount of the chosen solvent (e.g., toluene).

-

Heating: Gently heat the mixture on a hot plate with stirring. Add small aliquots of the solvent until the solid completely dissolves. The goal is to create a saturated solution at high temperature.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of the solvent. The melting point of the dried solid should be sharp and reproducible, providing a preliminary indication of purity.

Structural Characterization and Identity Confirmation

A combination of spectroscopic techniques is required to unequivocally confirm the structure of the molecule. Each technique provides a unique piece of the structural puzzle.

Workflow for Structural Elucidation

The following diagram illustrates the logical flow of using multiple analytical techniques to build a complete picture of the molecule's identity.

Caption: Workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR should be performed.

Causality: The chemical shift of a nucleus is highly sensitive to its local electronic environment. The bromine atom is electron-withdrawing, deshielding nearby nuclei (shifting them downfield), while the methoxy group is electron-donating, shielding nearby nuclei (shifting them upfield).

Experimental Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of the purified solid.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often a good first choice.

-

Transfer the solution to a clean NMR tube.

-

Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Data (in CDCl₃) The following predictions are based on spectral data from structurally similar compounds.[2][3][4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | broad singlet | 1H | -COOH | Acidic proton, often broad and far downfield. Its position can vary with concentration and solvent. |

| ~7.4 | d | 1H | Ar-H (H6) | Aromatic proton ortho to the bromine, deshielded. Coupled to H5. |

| ~7.1 | dd | 1H | Ar-H (H5) | Aromatic proton meta to both substituents. Coupled to H6 and H3. |

| ~6.9 | d | 1H | Ar-H (H3) | Aromatic proton ortho to the methoxy group, shielded. Coupled to H5. |

| ~3.8 | s | 3H | -OCH₃ | Methoxy protons, typically a sharp singlet. |

| ~2.9 | t | 2H | Ar-CH₂- | Methylene protons adjacent to the aromatic ring. Coupled to the other methylene group. |

| ~2.6 | t | 2H | -CH₂-COOH | Methylene protons adjacent to the carbonyl. Deshielded by the carbonyl. Coupled to the Ar-CH₂ group. |

Predicted ¹³C NMR Data (in CDCl₃) Predictions are based on known substituent effects and data from related compounds.[2][3][5]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178-180 | -COOH | Carbonyl carbon of the carboxylic acid. |

| ~156-158 | Ar-C (C2) | Aromatic carbon bearing the -OCH₃ group. |

| ~135-138 | Ar-C (C1) | Aromatic carbon bearing the propanoic acid side chain. |

| ~132-134 | Ar-CH (C6) | Aromatic CH ortho to the bromine. |

| ~128-130 | Ar-CH (C5) | Aromatic CH meta to both substituents. |

| ~115-118 | Ar-C (C4) | Aromatic carbon bearing the bromine atom. |

| ~110-112 | Ar-CH (C3) | Aromatic CH ortho to the -OCH₃ group. |

| ~55-56 | -OCH₃ | Methoxy carbon. |

| ~34-36 | -CH₂-COOH | Methylene carbon adjacent to the carbonyl. |

| ~29-31 | Ar-CH₂- | Methylene carbon adjacent to the aromatic ring. |

Mass Spectrometry (MS)

MS provides the molecular weight and elemental formula of a compound. For this molecule, it is particularly useful for confirming the presence of bromine.

Causality: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for any bromine-containing fragment, with two peaks of almost equal intensity separated by 2 m/z units (the "M" and "M+2" peaks).

Experimental Protocol: MS Analysis

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the mass spectrometer or inject it via an LC system.

-

Use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion. High-Resolution Mass Spectrometry (HRMS) is essential for accurate mass measurement and formula confirmation.

Expected Mass Spectrometry Data The molecular formula is C₁₀H₁₁BrO₃. The monoisotopic mass is approximately 257.989 g/mol .[6]

| m/z (predicted) | Ion Species | Interpretation |

| 257.989 / 259.987 | [M]⁺ or [M-H]⁻ | The molecular ion peak cluster. The two peaks of nearly equal intensity separated by 2 Da are the definitive signature of one bromine atom. |

| 212.983 / 214.981 | [M-COOH]⁺ | A common fragment resulting from the loss of the carboxyl group (45 Da). The bromine isotopic pattern will be retained. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Causality: Chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

Experimental Protocol: IR Analysis

-

For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the purified solid directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry KBr and pressing it into a transparent disk.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Characteristic IR Absorption Bands Based on data from similar carboxylic acids and aromatic compounds.[7][8][9]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid (-COOH) |

| ~1700 | C=O stretch | Carboxylic Acid (-COOH) |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250, ~1030 | C-O stretch | Aryl Ether (-OCH₃) |

| ~800-880 | C-H bend (out-of-plane) | Substituted Aromatic Ring |

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

While the spectroscopic methods confirm identity, HPLC is the gold standard for quantifying purity. A reverse-phase HPLC (RP-HPLC) method is most suitable for this moderately polar compound.

Causality: In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Compounds are separated based on their relative hydrophobicity; more nonpolar compounds are retained longer on the column. Purity is determined by integrating the area of the main peak relative to the total area of all peaks detected.

Logical Flow for HPLC Method Development

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. PubChemLite - 3-(4-bromo-2-methoxyphenyl)propanoic acid (C10H11BrO3) [pubchemlite.lcsb.uni.lu]

- 7. 3-(4-Methoxyphenyl)propionic acid [webbook.nist.gov]

- 8. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) IR2 [m.chemicalbook.com]

- 9. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

The Emerging Potential of 3-(4-Bromo-2-methoxyphenyl)propanoic Acid in Medicinal Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the medicinal chemistry potential of 3-(4-Bromo-2-methoxyphenyl)propanoic acid. While direct pharmacological studies on this specific molecule are nascent, a comprehensive analysis of its structural analogues and the constituent chemical moieties—a phenylpropanoic acid core, a bromine substituent, and a methoxy group—reveals a compelling rationale for its investigation as a therapeutic agent. This document synthesizes existing research on related compounds to forecast potential applications in anti-inflammatory, anticancer, and neuroprotective domains. We will delve into the mechanistic basis for these potential activities, supported by a critical analysis of relevant signaling pathways and structure-activity relationships. Furthermore, this guide outlines detailed, actionable experimental protocols for the synthesis, characterization, and biological evaluation of this promising compound, providing a foundational framework for researchers and drug development professionals.

Introduction: Unveiling a Candidate Molecule

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual driver of innovation in medicinal chemistry. Phenylpropanoic acid derivatives have long been a fruitful area of investigation, yielding a number of successful non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The core structure of 3-(4-Bromo-2-methoxyphenyl)propanoic acid presents an intriguing scaffold for drug design, combining the established pharmacological relevance of the phenylpropanoic acid backbone with the modulating effects of bromo and methoxy substituents.

The strategic introduction of a bromine atom can significantly enhance the therapeutic properties of a molecule by increasing its lipophilicity, which can improve membrane permeability and bioavailability. Moreover, bromine can participate in halogen bonding, a non-covalent interaction that can influence drug-target binding affinity and specificity[3]. The methoxy group, on the other hand, is known to modulate metabolic stability and can influence the electronic properties of the aromatic ring, thereby affecting receptor interactions. Derivatives of methoxyphenols have shown promise as inhibitors of enzymes like myeloperoxidase, suggesting a role in mitigating oxidative stress and inflammation[4].

This guide will systematically deconstruct the therapeutic potential of 3-(4-Bromo-2-methoxyphenyl)propanoic acid by examining the established activities of its structural relatives. We will then propose a roadmap for its investigation, from chemical synthesis to biological validation.

Synthesis and Characterization

A plausible and efficient synthesis of 3-(4-Bromo-2-methoxyphenyl)propanoic acid can be achieved through a multi-step process starting from commercially available precursors. The following protocol is a generalized approach based on established synthetic methodologies for related compounds[5][6].

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 3-(4-Bromo-2-methoxyphenyl)propanoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-methoxybenzaldehyde (Intermediate B)

-

To a stirred solution of 4-bromo-2-methoxyphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3, 2.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-3 hours.

-

Pour the cooled reaction mixture onto crushed ice and stir until a solid precipitate forms.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to afford 4-bromo-2-methoxybenzaldehyde.

Step 2: Synthesis of 3-(4-Bromo-2-methoxyphenyl)acrylic acid (Intermediate C)

-

A mixture of 4-bromo-2-methoxybenzaldehyde (1.0 eq), malonic acid (1.5 eq), and pyridine (catalytic amount) in ethanol is refluxed for 4-6 hours.

-

After cooling, the reaction mixture is poured into dilute hydrochloric acid to precipitate the product.

-

The solid is filtered, washed with water, and dried to yield 3-(4-Bromo-2-methoxyphenyl)acrylic acid.

Step 3: Synthesis of 3-(4-Bromo-2-methoxyphenyl)propanoic acid (Final Product D)

-

Dissolve the intermediate cinnamic acid derivative (1.0 eq) in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the final product.

Characterization

The structure and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, and the aliphatic chain protons with appropriate splitting patterns and integrations. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including aromatic, methoxy, carboxylic acid, and aliphatic carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₁BrO₃ (259.10 g/mol ), with the characteristic isotopic pattern for bromine. |

| FT-IR | Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, C-O stretches of the methoxy group, and C-Br stretch. |

| Melting Point | A sharp and defined melting point range, indicative of high purity. |

Potential Medicinal Chemistry Applications

Based on the structure of 3-(4-Bromo-2-methoxyphenyl)propanoic acid and the known biological activities of its analogues, we hypothesize its potential in the following therapeutic areas:

Anti-Inflammatory and Immunomodulatory Effects

The phenylpropanoic acid scaffold is a well-established pharmacophore in NSAIDs, which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes. Related phenylpropanoids have been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production and NF-κB transcriptional activity, key events in the inflammatory cascade[2].

Mechanistic Hypothesis: 3-(4-Bromo-2-methoxyphenyl)propanoic acid may act as a COX inhibitor, thereby reducing the production of pro-inflammatory prostaglandins. The bromo and methoxy substituents could modulate the selectivity towards COX-1 and COX-2, potentially offering a safer gastrointestinal profile. Furthermore, the compound may suppress the production of pro-inflammatory cytokines such as TNF-α, as observed with other phenylpropanoic acid derivatives[1][7].

Caption: Hypothesized anti-inflammatory mechanism of action.

Anticancer Activity

Bromophenol derivatives isolated from marine sources and their synthetic analogues have demonstrated significant anticancer properties[3][8]. These compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS)[8]. The presence of a bromo-substituent on an aromatic ring has been shown to be a key feature for the cytotoxic activity of some compounds against cancer cell lines[9][10].

Mechanistic Hypothesis: 3-(4-Bromo-2-methoxyphenyl)propanoic acid could exert anticancer effects by inducing oxidative stress and subsequent apoptosis in cancer cells. The lipophilic nature of the bromo-substituent may facilitate its entry into cancer cells. It may also interfere with key signaling pathways involved in cell proliferation and survival.

Neuroprotective Effects

Phenolic acids and their metabolites, including those with a methoxyphenyl structure, have been investigated for their neuroprotective properties[11]. Some methoxyphenyl derivatives have shown the ability to regulate energy homeostasis and protect neurons from ischemic injury[12]. Furthermore, compounds with a similar 3-(4-hydroxy-3-methoxyphenyl)propionic acid structure have been shown to inhibit the aggregation of amyloid-β peptides in vitro, suggesting a potential role in neurodegenerative diseases like Alzheimer's[13][14].

Mechanistic Hypothesis: The antioxidant properties of the methoxyphenol moiety could protect neurons from oxidative damage, a common feature of neurodegenerative diseases. The compound might also modulate signaling pathways involved in neuronal survival and plasticity. Its ability to potentially interfere with protein aggregation could be another avenue for its neuroprotective effects.

Proposed Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities, a systematic screening process is recommended.

In Vitro Assays

| Therapeutic Area | Primary Assay | Secondary/Mechanistic Assays |

| Anti-inflammatory | COX-1/COX-2 Inhibition Assay | LPS-induced NO production in RAW 264.7 macrophages; ELISA for pro-inflammatory cytokines (TNF-α, IL-6). |

| Anticancer | MTT or SRB assay against a panel of cancer cell lines (e.g., A549, MCF-7, HCT116). | Annexin V/PI staining for apoptosis; ROS detection assays; Western blot for key apoptotic and cell cycle proteins. |

| Neuroprotection | H₂O₂-induced oxidative stress in neuronal cell lines (e.g., SH-SY5Y); Amyloid-β aggregation assay. | Measurement of intracellular calcium levels; Assessment of mitochondrial membrane potential. |

In Vivo Models

Promising in vitro results should be followed by evaluation in established animal models:

-

Anti-inflammatory: Carrageenan-induced paw edema in rats or mice.

-

Anticancer: Xenograft models using human cancer cell lines in immunodeficient mice.

-

Neuroprotection: Animal models of ischemic stroke (e.g., MCAO) or neurodegeneration (e.g., transgenic mouse models of Alzheimer's disease).

Caption: A comprehensive workflow for the evaluation of the lead compound.

Structure-Activity Relationship (SAR) Insights and Future Directions

The therapeutic potential of 3-(4-Bromo-2-methoxyphenyl)propanoic acid can be further enhanced through systematic structural modifications. Key areas for SAR exploration include:

-

Position of the Bromo and Methoxy Groups: Shifting the positions of these substituents on the phenyl ring could significantly impact activity and selectivity.

-

Length and Branching of the Propanoic Acid Chain: Modifications to the aliphatic side chain can influence lipophilicity and interactions with target proteins.

-

Bioisosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazole) could improve metabolic stability and oral bioavailability.

Conclusion

3-(4-Bromo-2-methoxyphenyl)propanoic acid represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. By leveraging the known pharmacological attributes of its core structure and substituents, a strong rationale for its investigation as an anti-inflammatory, anticancer, and neuroprotective agent has been established. This guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation, paving the way for future research that could unlock its full therapeutic potential. The proposed experimental workflows and SAR considerations offer a clear path forward for academic and industrial researchers aiming to develop novel therapeutics based on this versatile scaffold.

References

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). MDPI. [Link]

-

A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (n.d.). NIH. [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). PubMed. [Link]

-

(PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). ResearchGate. [Link]

-

Phytochemicals in Food - Lignin. (n.d.). Ask Ayurveda. [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). PMC - NIH. [Link]

-

2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation. (2019). PubMed. [Link]

-

Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. (2025). PMC - PubMed Central. [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (n.d.). MDPI. [Link]

-

Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. (2025). PubMed. [Link]

-

2-(3-Bromo-4-methoxyphenyl)acetic acid. (n.d.). PMC - NIH. [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [Link]

-

Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (n.d.). PubMed. [Link]

-

The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. (n.d.). MDPI. [Link]

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (n.d.). NIH. [Link]

-

Neurochemical, Neuroprotective and Neurorescue Effects of Aliphatic N-methylpropargylamines; New MAO-B Inhibitors Without Amphetamine-Like Properties. (n.d.). PubMed. [Link]

-

Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. (n.d.). PMC - PubMed Central. [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Semantic Scholar. [Link]

-

Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (n.d.). PMC - NIH. [Link]

-

Synthesis of 3-(m-methoxyphenyl)propionic acid. (n.d.). PrepChem.com. [Link]

-

Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. (2025). PMC - NIH. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central. [Link]

-

Anti-Cancer and Anti-Inflammatory Activities of Bromo- and Cyano-Substituted Azulene Derivatives. (n.d.). PubMed. [Link]

-

Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. (2025). Request PDF. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]

Sources

- 1. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid [mdpi.com]

- 2. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffolding of 3-(4-Bromo-2-methoxyphenyl)propanoic Acid: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: Unveiling a Strategic Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. 3-(4-Bromo-2-methoxyphenyl)propanoic acid, a seemingly unassuming molecule, presents itself as a highly versatile scaffold for researchers and drug development professionals. Its unique combination of a reactive aryl bromide, an influential methoxy group, and a flexible propanoic acid side chain offers a trifecta of chemical handles for diverse synthetic transformations.

This technical guide provides an in-depth exploration of 3-(4-Bromo-2-methoxyphenyl)propanoic acid as a synthetic building block. Moving beyond a mere catalog of reactions, we will delve into the causality behind experimental choices, offering field-proven insights into its reactivity and potential applications. This document is designed to empower researchers to harness the full potential of this scaffold in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.

Physicochemical Properties and Structural Rationale

A comprehensive understanding of a building block's intrinsic properties is the foundation for its effective utilization. The key structural features of 3-(4-Bromo-2-methoxyphenyl)propanoic acid dictate its reactivity and potential applications.

| Property | Value | Source |

| CAS Number | 1261675-06-2 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |

| Molecular Weight | 259.10 g/mol | [1] |

| Appearance | Solid (typical) | N/A |

The aryl bromide at the 4-position is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The methoxy group at the 2-position exerts a significant electronic and steric influence. Electronically, it is an ortho,para-directing group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions, although the bromine at the para position already occupies one of these activated sites. Sterically, the ortho-methoxy group can influence the conformation of the molecule and the accessibility of adjacent reactive sites. The propanoic acid side chain provides a handle for amide bond formation, esterification, or reduction to an alcohol, opening avenues for further molecular elaboration and conjugation.

Plausible Synthetic Routes: A Chemist's Guide to Preparation

While specific, detailed industrial-scale syntheses of 3-(4-Bromo-2-methoxyphenyl)propanoic acid are not extensively documented in readily available literature, its structure suggests several logical and established synthetic strategies. The choice of a particular route will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Route 1: Malonic Ester Synthesis from 4-Bromo-2-methoxybenzyl Halide

A classic and reliable method for the synthesis of carboxylic acids with a two-carbon extension is the malonic ester synthesis.[2][3] This approach would commence with the readily available 4-bromo-2-methoxybenzaldehyde.

Experimental Protocol: A Proposed Malonic Ester Synthesis

-

Reduction of the Aldehyde: 4-Bromo-2-methoxybenzaldehyde is reduced to the corresponding benzyl alcohol using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol).

-

Conversion to Benzyl Halide: The resulting 4-bromo-2-methoxybenzyl alcohol is then converted to the more reactive benzyl bromide or chloride. This can be achieved using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

-

Alkylation of Diethyl Malonate: In a separate flask, diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide (NaOEt) in ethanol, to generate the malonate enolate. The previously synthesized 4-bromo-2-methoxybenzyl halide is then added to the reaction mixture, leading to the alkylation of the diethyl malonate.

-

Hydrolysis and Decarboxylation: The resulting diethyl (4-bromo-2-methoxybenzyl)malonate is subjected to acidic or basic hydrolysis to convert the ester groups into carboxylic acids. Subsequent heating of the reaction mixture induces decarboxylation of the malonic acid derivative, yielding the final product, 3-(4-Bromo-2-methoxyphenyl)propanoic acid.

Caption: Proposed Malonic Ester Synthesis Workflow.

Route 2: Heck Reaction and Subsequent Reduction

The Mizoroki-Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[4][5] This strategy could involve the coupling of a suitable 4-bromo-2-methoxyphenyl precursor with an acrylic acid derivative.

Experimental Protocol: A Proposed Heck Reaction Approach

-

Heck Coupling: 1,4-Dibromo-2-methoxybenzene or a similar aryl halide is subjected to a Mizoroki-Heck reaction with an acrylate ester (e.g., ethyl acrylate) in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃). This reaction would form the corresponding cinnamate derivative.

-

Hydrogenation: The double bond of the resulting ethyl (E)-3-(4-bromo-2-methoxyphenyl)acrylate is then selectively reduced. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Ester Hydrolysis: Finally, the ethyl ester is hydrolyzed to the carboxylic acid using standard acidic or basic conditions to yield 3-(4-Bromo-2-methoxyphenyl)propanoic acid.

Caption: Proposed Heck Reaction Synthesis Workflow.

The Aryl Bromide Handle: Gateway to Molecular Diversity

The aryl bromide functionality is arguably the most powerful synthetic handle on the 3-(4-Bromo-2-methoxyphenyl)propanoic acid scaffold. It serves as a versatile precursor for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of chemical moieties.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures and other C-C bonds with high efficiency and functional group tolerance.[6] In the context of our building block, this reaction allows for the replacement of the bromine atom with various aryl, heteroaryl, or vinyl groups.

Exemplary Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Reaction Setup: To a reaction vessel is added 3-(4-Bromo-2-methoxyphenyl)propanoic acid, phenylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent and Degassing: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base, is added. The reaction mixture is then thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction Execution: The mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction is cooled, and a standard aqueous workup is performed to remove inorganic salts and the catalyst byproducts. The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired biarylpropanoic acid derivative.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds